

A Technical Guide to Biotin-PEG5-Amine: Properties, Applications, and Protocols

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Compound of Interest

Compound Name: *Biotin-PEG5-Amine*

Cat. No.: *B606143*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Biotin-PEG5-Amine**, a versatile bifunctional linker widely employed in biomedical research and drug development. This document details its chemical identifiers, outlines a key experimental protocol for its application in protein biotinylation, and presents a visual representation of the experimental workflow.

Core Chemical Data

Biotin-PEG5-Amine is a popular biotinylation reagent that features a biotin moiety, a hydrophilic 5-unit polyethylene glycol (PEG) spacer, and a terminal primary amine group. The PEG spacer enhances solubility in aqueous solutions and reduces steric hindrance in biotin-avidin binding interactions. The terminal amine allows for covalent conjugation to various functional groups, such as carboxylic acids and N-hydroxysuccinimide (NHS) esters.

Chemical Identifier	Data	Source(s)
CAS Number	113072-75-6	[1] [2] [3] [4]
Chemical Formula	C22H42N4O7S	[1]
Molecular Weight	506.66 g/mol	
IUPAC Name	N-(17-amino-3,6,9,12,15-pentaoxaheptadecyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide	
SMILES	<chem>O=C1N--INVALID-LINK--(--INVALID-LINK--(CS2)N1)[C@@H]2CCCCC(NCCOCCOCCOCCOCCOCCN)=O</chem>	
Synonyms	Biotin-PEG5-NH2, Amine-PEG5-Biotin	
Purity	Typically >95%	
Solubility	Soluble in DMSO	
Storage Conditions	Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. It is recommended to store in a dry, dark environment.	

Applications in Research and Drug Development

Biotin-PEG5-Amine is a valuable tool for:

- **Bioconjugation:** The primary amine group can be readily coupled to molecules containing carboxylic acids or activated esters (e.g., NHS esters) to form stable amide bonds. This enables the biotinylation of proteins, peptides, antibodies, and other biomolecules.

- **Targeted Drug Delivery:** The biotin moiety can be used to target cells that overexpress biotin receptors, a common characteristic of various cancer cells. By conjugating a therapeutic agent to **Biotin-PEG5-Amine**, targeted delivery to tumor sites can be achieved, potentially increasing efficacy and reducing off-target toxicity.
- **PROTACs:** This linker can be utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.
- **Immunoassays:** Biotinylated molecules are widely used in various assay formats, including ELISA, Western blotting, and immunohistochemistry, leveraging the high-affinity interaction between biotin and streptavidin/avidin for detection and quantification.
- **Affinity Purification:** The strong and specific interaction between biotin and avidin or streptavidin can be exploited for the purification of biotinylated molecules and their binding partners.

Experimental Protocol: Protein Biotinylation via EDC/NHS Chemistry

This protocol provides a general method for conjugating **Biotin-PEG5-Amine** to a protein with accessible carboxyl groups using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Materials:

- Protein of interest
- **Biotin-PEG5-Amine**
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- NHS (N-hydroxysuccinimide)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Desalting column or dialysis cassette for purification

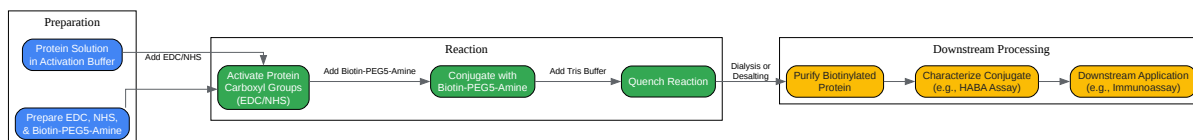
Procedure:

- Protein Preparation: Dissolve the protein of interest in the Activation Buffer to a final concentration of 1-10 mg/mL.
- Activation of Carboxyl Groups:
 - Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of NHS in the Activation Buffer.
 - Add the EDC and NHS solutions to the protein solution to achieve a final concentration of 2 mM EDC and 5 mM NHS.
 - Incubate for 15 minutes at room temperature with gentle mixing.
- Conjugation with **Biotin-PEG5-Amine**:
 - Immediately following the activation step, exchange the buffer of the activated protein solution to the Coupling Buffer (pH 7.2-7.5) using a desalting column.
 - Dissolve **Biotin-PEG5-Amine** in the Coupling Buffer.
 - Add a 10 to 50-fold molar excess of **Biotin-PEG5-Amine** to the activated protein solution.
 - Incubate for 2 hours at room temperature with gentle mixing.
- Quenching the Reaction:
 - Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
 - Incubate for 15 minutes at room temperature to quench any unreacted NHS-esters.
- Purification of the Biotinylated Protein:

- Remove excess, unreacted **Biotin-PEG5-Amine** and byproducts by dialysis against PBS or by using a desalting column.
- Characterization:
 - Determine the degree of biotinylation using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or a fluorescently labeled streptavidin probe.
 - Assess the integrity and activity of the biotinylated protein using appropriate functional assays.

Experimental Workflow Visualization

The following diagram illustrates the key steps in a typical protein biotinylation experiment using **Biotin-PEG5-Amine**.



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